molecular formula C5H13ClN2O2 B1398446 N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220029-79-7

N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1398446
M. Wt: 168.62 g/mol
InChI Key: KJTXESLKKGBFHT-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride (NHEHMA-HCl) is an organic compound commonly used in laboratories for various scientific experiments and studies. It is a white, crystalline solid that is soluble in water and has a melting point of 266-269°C. NHEHMA-HCl is a highly versatile compound, and its properties make it suitable for a wide range of applications in scientific research.

Scientific Research Applications

Biological Effects and Toxicological Reviews

A comprehensive review by Kennedy (2001) offers insights into the toxicological profile and biological effects of acetamide and its derivatives, including N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride. This study explores the commercial significance of these chemicals and how recent findings have enhanced our understanding of their biological implications in humans. It underscores the diversity in biological responses among acetamide derivatives, reflecting on their varying commercial applications and potential health impacts (Kennedy, 2001).

Advanced Oxidation Processes for Environmental Detoxification

Research conducted by Qutob et al. (2022) delves into the degradation of acetaminophen, a compound closely related to N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride, via advanced oxidation processes (AOPs). This study emphasizes the environmental impact of pharmaceutical compounds and their by-products, highlighting the effectiveness of AOPs in mitigating these effects. The research identifies key by-products of acetaminophen degradation and evaluates their biotoxicity, contributing to our understanding of environmental detoxification strategies (Qutob et al., 2022).

Synthetic Organic Chemistry Perspectives

Kondo and Murakami (2001) provide an in-depth analysis of synthetic organic chemistry based on the N-Ar axis, which includes discussions relevant to the synthesis and chemical properties of N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride. Their review encompasses the development of chemoselective N-acylation reagents and the exploration of chiral axes in acyclic imide-Ar bonds. This research sheds light on innovative approaches in organic synthesis that could enhance the production and application of compounds like N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride (Kondo & Murakami, 2001).

properties

IUPAC Name

N-(2-hydroxyethyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-6-4-5(9)7-2-3-8;/h6,8H,2-4H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTXESLKKGBFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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